![molecular formula C14H14F3N5O2 B2519409 6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034520-13-1](/img/structure/B2519409.png)
6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It is related to Sitagliptin , a drug used to treat type 2 diabetes . The compound contains a trifluoromethyl group and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves several steps, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and pH adjustments . Another synthesis method involves the substitution of the hydrazine group of a compound via a nucleophilic reaction using hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system . The structure is likely to include a trifluoromethyl group and a tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and may involve several steps. For example, a method for synthesizing a related compound involves several steps, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and pH adjustments . Another method involves the substitution of the hydrazine group of a compound via a nucleophilic reaction using hydrazine hydrate .Applications De Recherche Scientifique
Type 2 Diabetes Treatment
Sitagliptin is an orally active, potent, and selective inhibitor of dipeptidyl peptidase IV (DPP4). It effectively increases the levels of glucagon-like peptide-1 (GLP-1) by inhibiting its degradation. GLP-1 plays a crucial role in glucose homeostasis, stimulating insulin secretion and suppressing glucagon release. As a result, Sitagliptin is widely used in the management of type 2 diabetes. It improves glucose tolerance and helps regulate blood sugar levels .
Cancer Stemness Inhibition
Recent studies have explored the potential of DPP4 inhibitors in cancer therapy. Sitagliptin, as a DPP4 inhibitor, has shown promise in inhibiting cancer stemness-related proteins. By targeting DPP4, it may help overcome tyrosine kinase inhibitor resistance in renal cell carcinoma .
Anti-Tumor Activity
In addition to its role in diabetes management, Sitagliptin exhibits anti-tumor activity. It has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated excellent potency with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Notably, it also inhibits c-Met kinase at the nanomolar level .
Primary Explosives
Interestingly, Sitagliptin derivatives have been investigated for their potential as primary explosives. Compounds incorporating the [1,2,4]triazolo[4,3-a]pyrazine scaffold, like Sitagliptin, exhibit high detonation performance. Although they are sensitive, their calculated detonation velocities (Dv) and pressures (P) are impressive. These findings suggest possible applications in the field of energetic materials .
Neuroprotection and Neurodegenerative Diseases
Emerging evidence suggests that DPP4 inhibitors, including Sitagliptin, may have neuroprotective effects. They could potentially play a role in mitigating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. However, more research is needed in this area.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the blood . This results in enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .
Biochemical Pathways
The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) . These hormones stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner . Additionally, GLP-1 suppresses glucagon secretion from pancreatic alpha cells, which reduces hepatic glucose production .
Pharmacokinetics
The compound exhibits excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach therapeutic levels in the body when administered orally .
Result of Action
The overall effect of this compound’s action is an improvement in glucose tolerance . This is achieved through the combined effects of increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .
Propriétés
IUPAC Name |
6-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)9-3-4-22-10(5-9)20-21-11(22)7-19-13(24)8-1-2-12(23)18-6-8/h1-2,6,9H,3-5,7H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSIKOGMVFQGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CNC(=O)C=C3)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


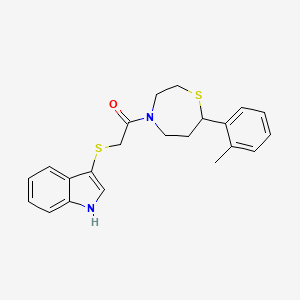
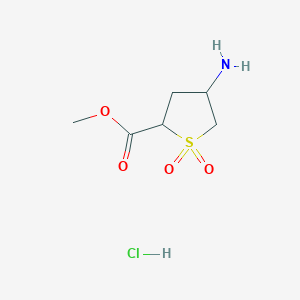
![2-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide](/img/structure/B2519333.png)
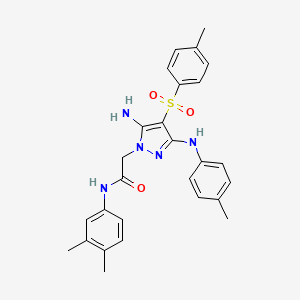
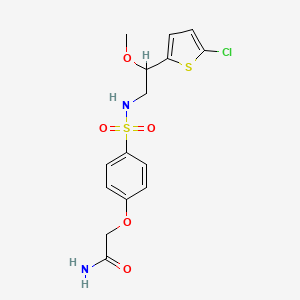
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)
![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)
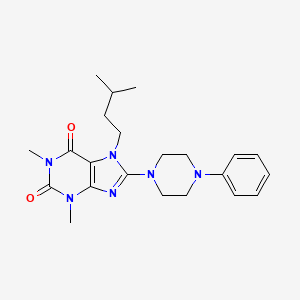

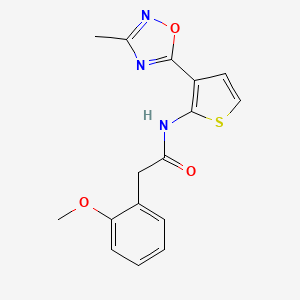
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)
